molecular formula C23H18N6O2S B2641479 4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 891105-81-0

4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2641479
CAS No.: 891105-81-0
M. Wt: 442.5
InChI Key: QKUKNZDXZLCONV-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H18N6O2S and its molecular weight is 442.5. The purity is usually 95%.
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Biological Activity

4-Methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and incorporates a [1,2,4]triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19N5O2S\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes:

  • A methyl group at position 4 of the sulfonamide.
  • A phenyl ring attached to a pyridinyl-[1,2,4]triazole derivative.

Biological Activity Overview

Research indicates that compounds with a [1,2,4]triazole scaffold exhibit a wide range of biological activities. The specific compound has shown promising results in several studies:

  • Antimicrobial Activity :
    • Compounds featuring the [1,2,4]triazole structure have been reported to possess significant antibacterial properties. For instance, derivatives have demonstrated effective inhibition against various strains of bacteria including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Anticancer Properties :
    • Studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation. For example, certain derivatives have been evaluated for their ability to inhibit cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound has been explored as a potential inhibitor of various enzymes linked to disease pathways. For example, it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

Table 1: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 (μg/mL)Reference
Compound AAntibacterialS. aureus0.125
Compound BAnticancerHeLa Cells10
Compound CEnzyme InhibitionCOX Enzyme5

Case Studies

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited enhanced activity against drug-resistant strains compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain triazole derivatives induced significant cytotoxicity and apoptosis in breast cancer cells. The mechanism was attributed to the activation of caspases and downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

4-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-16-2-8-20(9-3-16)32(30,31)28-19-6-4-17(5-7-19)21-10-11-22-25-26-23(29(22)27-21)18-12-14-24-15-13-18/h2-15,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUKNZDXZLCONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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